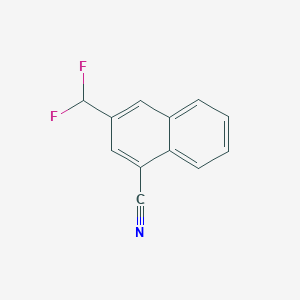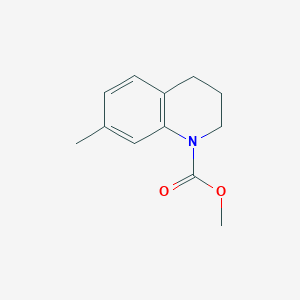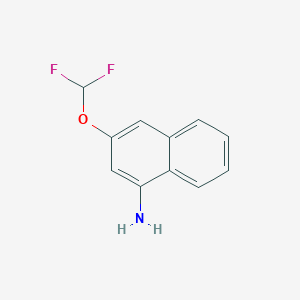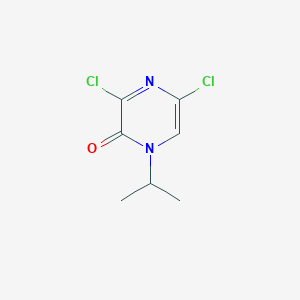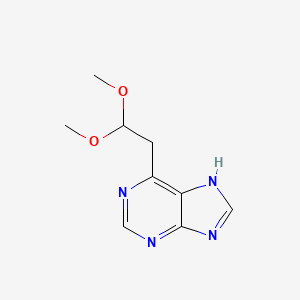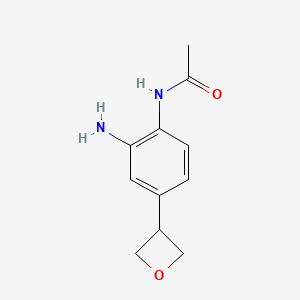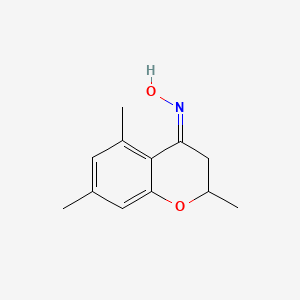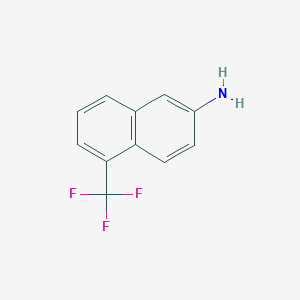![molecular formula C7H6Cl2N2O B11894656 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its pyrano[3,2-d]pyrimidine core, which is a fused ring system combining pyran and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine typically involves multicomponent reactions. One common method includes the reaction of malononitrile with aryl aldehydes and barbituric acid under catalytic conditions. This reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . Another method involves the chlorination of 6,7-dihydrothieno[3,2-d]pyrimidine-2,4-diol to obtain the target compound .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of poly(4-vinylpyridine) as a catalyst in water at reflux conditions has been reported to be effective . Additionally, solvent-free four-component one-pot reactions have been developed to improve efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include malononitrile, aryl aldehydes, and barbituric acid. Catalysts such as poly(4-vinylpyridine) and tungsten compounds are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include various pyrano[3,2-d]pyrimidine derivatives, which can exhibit significant biological activity .
Aplicaciones Científicas De Investigación
2,4-Dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to interact with amino acids present in enzyme active sites, leading to inhibition of enzyme activity . The presence of hydrophobic substituents on the ring enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: A structurally similar compound used as a pharmaceutical intermediate.
Uniqueness
2,4-Dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine is unique due to its fused pyrano[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H6Cl2N2O |
|---|---|
Peso molecular |
205.04 g/mol |
Nombre IUPAC |
2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2 |
Clave InChI |
XLNHJFCJRSVXFV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=NC(=N2)Cl)Cl)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


